N-Pivaly-Cefditoren Pivoxil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

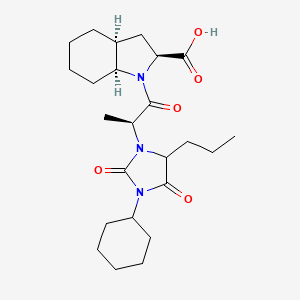

N-Pivaly-Cefditoren Pivoxil is a derivative of Cefditoren, which is used in the treatment of infections caused by bacteria. It works by killing bacteria or preventing their growth . It is used to treat some throat and lung infections, including bronchitis and tonsillitis, as well as some skin infections .

Synthesis Analysis

The synthesis process for the cefditoren pivoxil intermediate has the advantages of simplicity in operation, no pollution, and high yield .Molecular Structure Analysis

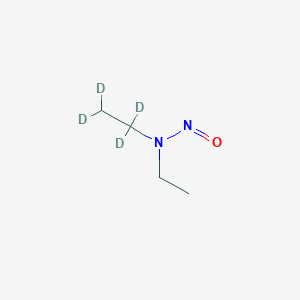

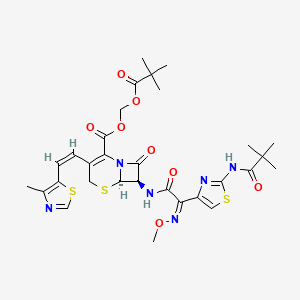

The molecular formula of N-Pivaly-Cefditoren Pivoxil is C30H36N6O8S3 and its molecular weight is 704.84 . The chemical name is (6R,7R)-7- [ [ (2Z)-2- [2- [ (2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2- (methoxyimino)acetyl]amino]-3- [ (1Z)-2- (4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl ester .Applications De Recherche Scientifique

Pharmacokinetics and Carnitine Homeostasis

N-Pivaloyl-Cefditoren Pivoxil, as a pivalate-generating prodrug, has been evaluated for its impact on carnitine homeostasis. A study conducted by Brass et al. (2003) investigated the effect of short-term treatment with this prodrug on healthy subjects, finding it pertinent to assess its impact on carnitine balance, potentially indicating significant hypocarnitinemia concerns associated with its use (Brass, Mayer, Mulford, Stickler, & Hoppel, 2003).

Antibacterial Activity and Clinical Applications

Wellington and Curran (2004) provide a comprehensive review of N-Pivaloyl-Cefditoren Pivoxil's broad-spectrum antibacterial activity against both Gram-positive and -negative bacteria. It's noted for its stability against hydrolysis by common beta-lactamases, making it an effective treatment option for various bacterial infections, including those resistant to other antibiotics (Wellington & Curran, 2004).

Mechanism of Action and Structural Insights

The research by Fuchs (2007) elucidates the oral prodrug mechanism of N-Pivaloyl-Cefditoren Pivoxil. This study highlights the chemical modification that enhances its oral bioavailability by increasing lipophilicity for better intestinal absorption. The prodrug is hydrolyzed post-absorption to release the active cephalosporin, cefditoren, demonstrating a strategic approach to overcoming the limitations of drug delivery via oral routes (Fuchs, 2007).

Stability and Degradation

Gawande et al. (2015) focused on the stability of N-Pivaloyl-Cefditoren Pivoxil under various conditions. Their work involved identifying and characterizing hydrolytic degradation products, highlighting the prodrug's susceptibility to degradation in different pH conditions and its stability under photolytic and thermal stress. This research is crucial for understanding the storage, handling, and formulation of this antibiotic (Gawande, Bothara, Singh, & Mahajan, 2015).

Drug Delivery and Formulation

E. Soha M. et al. (2022) explored innovative drug delivery methods for N-Pivaloyl-Cefditoren Pivoxil, specifically designing gastroretentive floating matrix tablets. This approach aims to enhance the drug's solubility and bioavailability while providing sustained release, addressing the challenges of its short half-life and low oral bioavailability (E. Soha M., ElBedaiwy Heba M., & Habib Doaa A., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N6O8S3/c1-15-18(47-13-31-15)10-9-16-11-45-24-20(23(38)36(24)21(16)25(39)43-14-44-27(41)30(5,6)7)33-22(37)19(35-42-8)17-12-46-28(32-17)34-26(40)29(2,3)4/h9-10,12-13,20,24H,11,14H2,1-8H3,(H,33,37)(H,32,34,40)/b10-9-,35-19-/t20-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJSDVLILWNASE-XNVXDSCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N6O8S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pivaly-Cefditoren Pivoxil | |

CAS RN |

878002-84-7 |

Source

|

| Record name | Cefditoren pivaloyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878002847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFDITOREN PIVALOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6NU7H3G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)

![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)